molecular formula C14H12N2O2 B2636660 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol CAS No. 73008-32-9

5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol

Cat. No.: B2636660
CAS No.: 73008-32-9
M. Wt: 240.262
InChI Key: PXPZXDLGNKRETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines the benzimidazole ring with a methoxyphenol group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the methoxy group. One common method involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzo[d]imidazol-2-yl)phenol
  • 5-(1H-benzo[d]imidazol-2-yl)-4-methoxyphenol
  • 5-(1H-benzo[d]imidazol-2-yl)-2-hydroxyphenol

Uniqueness

5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol is unique due to the presence of both the benzimidazole ring and the methoxyphenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, which can lead to enhanced biological activity compared to similar compounds .

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-18-13-7-6-9(8-12(13)17)14-15-10-4-2-3-5-11(10)16-14/h2-8,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPZXDLGNKRETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.